ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol. This compound is part of the isoindole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of cyclohexylamine with phthalic anhydride to form an intermediate, which is then esterified with ethanol to yield the final product . The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the ester group, forming amides or thioesters.
Scientific Research Applications
ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its unique structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
ethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other isoindole derivatives such as:
Ethyl 1,3-dioxoisoindole-2-carboxylate: Similar in structure but lacks the cyclohexyl group, which may affect its biological activity and chemical reactivity.
Methyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate: The methyl ester variant, which may have different solubility and reactivity properties.
2-Cyclohexyl-1,3-dioxoisoindole-5-carboxylic acid: The carboxylic acid form, which can undergo different reactions compared to the ester form.
This compound stands out due to its unique combination of the cyclohexyl group and the ester functionality, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-2-22-17(21)11-8-9-13-14(10-11)16(20)18(15(13)19)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |
InChI Key |
OBZXYDODYRPOEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
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